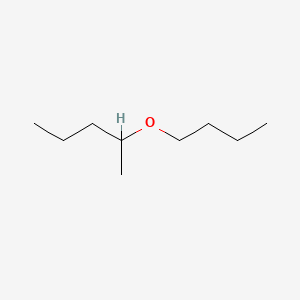

2-Butoxypentane

Description

Significance of Ether Linkages in Molecular Structures

Ether linkages are prevalent in numerous biologically and industrially important molecules. They are found in natural products, pharmaceuticals, and are utilized as intermediates in various chemical syntheses. numberanalytics.comrsc.org For example, diethyl ether was one of the first compounds used as a surgical anesthetic. britannica.com

Overview of Branched Ether Compounds in Chemical Research

Branched ethers, a sub-class of ethers where at least one of the alkyl groups has a branched structure, are of significant interest in chemical research. The branching in the alkyl chain can influence the physical and chemical properties of the ether, such as its boiling point, viscosity, and reactivity. These compounds are explored for their potential applications as fuel additives, solvents, and as building blocks in the synthesis of more complex molecules. chemrxiv.orgrsc.org

Research into branched ethers often focuses on understanding how the structural features, such as the type of carbon branching (primary, secondary, tertiary) and the position of the ether oxygen, affect their chemical behavior. rsc.org For instance, studies have investigated the combustion chemistry of branched ethers to evaluate their potential as biofuels. chemrxiv.orgrsc.org The synthesis of sterically hindered ethers, including those with branched alkyl groups, is an active area of research, with modern methods being developed to overcome the challenges associated with their formation. rsc.org

Positioning of 2-Butoxypentane within the Alkyl Ether Class

This compound, with the chemical formula C9H20O, is classified as an unsymmetrical, branched alkyl ether. wikipedia.orgontosight.ainih.gov It consists of a butyl group and a pentyl group attached to a central oxygen atom, with the oxygen atom bonded to the second carbon of the pentane (B18724) chain. nih.gov This specific arrangement of a branched alkyl group (sec-pentyl) and a linear alkyl group (n-butyl) places it within the category of mixed ethers. wikipedia.org

As an alkyl ether, this compound shares the general characteristics of this class of compounds, including its use as a solvent. ontosight.ai Its branched structure influences its physical properties, which are distinct from its linear isomers. The study of compounds like this compound contributes to a broader understanding of structure-property relationships within the ether family.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H20O nih.govlookchem.comchembk.com |

| Molecular Weight | 144.26 g/mol ontosight.ainih.gov |

| Boiling Point | 154.7 °C at 760 mmHg lookchem.com |

| Density | 0.784 g/cm³ lookchem.com |

| Flash Point | 35.8 °C lookchem.com |

| Refractive Index | 1.408 lookchem.com |

| CAS Number | 62238-02-2 nih.govlookchem.com |

Synthesis and Reactions

The synthesis of ethers can often be achieved through a condensation reaction between two alcohols. In the case of this compound, this would involve the reaction of butan-1-ol and pentan-2-ol with the elimination of a water molecule. gauthmath.com Another common method for ether synthesis is the Williamson ether synthesis.

While stable under normal conditions, ethers like this compound can undergo cleavage of the C-O bond when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures. byjus.comontosight.ai Ethers can also slowly react with oxygen in the air through a process called autoxidation to form explosive peroxides. britannica.com

Applications in Chemical Synthesis

Due to its nature as a solvent, this compound has applications in various industrial and chemical processes. ontosight.ai It can be used as a solvent in the production of paints, coatings, adhesives, and cleaning agents. ontosight.ai Furthermore, it serves as an intermediate in the synthesis of other chemical compounds. ontosight.ai In laboratory settings, ethers are frequently used as solvents for reactions involving Grignard reagents and other organometallic compounds. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62238-02-2 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2-butoxypentane |

InChI |

InChI=1S/C9H20O/c1-4-6-8-10-9(3)7-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

PSYBYBKGIJCLDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butoxypentane

Classical Ether Synthesis Approaches

The most prominent classical method for ether synthesis is the Williamson ether synthesis, a reliable and widely used reaction for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com

Williamson Ether Synthesis in Asymmetric Ether Formation

The Williamson ether synthesis is a cornerstone in organic chemistry for forming an ether from an organohalide and an alkoxide. byjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org For an asymmetric ether like 2-butoxypentane, two potential reactant pairings exist. The selection of the optimal pathway is critical to maximize the yield of the desired ether and minimize competing side reactions, primarily E2 elimination. masterorganicchemistry.compw.live

The two possible routes for synthesizing this compound are:

Route A: The reaction of sodium butoxide (from butan-1-ol) with a 2-halopentane (e.g., 2-bromopentane).

Route B: The reaction of sodium pentan-2-oxide (from pentan-2-ol) with a 1-halobutane (e.g., 1-bromobutane).

Because the Williamson synthesis is an SN2 reaction, it is sensitive to steric hindrance at the electrophilic carbon atom. wikipedia.org Primary alkyl halides are most suitable for this reaction, while secondary halides often lead to a mixture of substitution and elimination products, and tertiary halides almost exclusively yield the elimination product (an alkene). masterorganicchemistry.compw.live Therefore, Route B is the preferred method for preparing this compound.

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound

| Feature | Route A | Route B (Preferred) | Rationale |

|---|---|---|---|

| Nucleophile | Sodium butoxide | Sodium pentan-2-oxide | Both are effective nucleophiles. The alkoxide can be primary, secondary, or tertiary. masterorganicchemistry.com |

| Electrophile | 2-Halopentane (Secondary) | 1-Halobutane (Primary) | The reaction is an SN2 reaction, which is faster with less sterically hindered primary halides. masterorganicchemistry.comucalgary.ca |

| Major Product | Mixture of this compound and pentenes | This compound | The secondary halide in Route A promotes the competing E2 elimination reaction. pw.live |

| Yield | Lower | Higher | Minimizing the elimination side reaction leads to a higher yield of the desired ether. pw.live |

Mechanistic Studies of Williamson Ether Synthesis applied to this compound Precursors

The mechanism of the Williamson ether synthesis is a classic SN2 pathway. wikipedia.org In the preferred synthetic route for this compound (Route B), the process unfolds as follows:

Formation of the Alkoxide: The first step involves the deprotonation of the alcohol, pentan-2-ol, to form the corresponding alkoxide, sodium pentan-2-oxide. This is typically achieved by using a strong base, such as sodium hydride (NaH) or sodium metal (Na). ucalgary.calibretexts.org The alkoxide is a potent nucleophile.

Nucleophilic Attack: The pentan-2-oxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the primary alkyl halide (1-bromobutane). ucalgary.ca This attack occurs from the backside relative to the leaving group (the bromide ion), proceeding through a concerted mechanism where the C-O bond forms at the same time as the C-Br bond breaks. wikipedia.orgbyjus.com

Product Formation: The result is the formation of the ether, this compound, and a salt (sodium bromide).

If the reaction were to proceed via Route A, the nucleophilic attack of the butoxide ion on the secondary carbon of 2-bromopentane (B28208) would be sterically hindered. This hindrance, coupled with the fact that alkoxides are also strong bases, would significantly favor the E2 elimination pathway, where the butoxide removes a proton from a carbon adjacent to the C-Br bond, leading to the formation of pentene isomers. pw.live

Contemporary Synthetic Strategies

While the Williamson synthesis remains highly relevant, modern organic synthesis seeks methods that offer improved efficiency, milder conditions, and greater sustainability.

Catalytic Approaches in Ether Synthesis

Catalysis offers a powerful tool for developing more efficient etherification reactions. One common industrial method is the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com However, this method is primarily effective for producing symmetrical ethers from primary alcohols. libretexts.orgmasterorganicchemistry.com Attempting to synthesize an unsymmetrical ether like this compound from a mixture of butan-1-ol and pentan-2-ol would result in a statistical mixture of three different ethers (dibutyl ether, dipentyl ether, and this compound), making it an inefficient synthetic route. libretexts.org Furthermore, secondary alcohols like pentan-2-ol are prone to dehydration to form alkenes under acidic conditions. masterorganicchemistry.comlibretexts.org

More advanced catalytic systems are being developed. For instance, high-temperature catalytic Williamson ether synthesis (CWES) has been explored for producing certain types of ethers with high selectivity, though this is more established for alkyl aryl ethers. acs.org Another modern approach involves enzyme-inspired catalysts designed to bring the alcohol and an alkene together in the correct orientation, simplifying the process and allowing for the synthesis of complex ethers that are otherwise difficult to produce. illinois.edu

Novel Reagent Applications in this compound Preparation

The development of novel reagents aims to overcome the limitations of classical methods.

Alkoxymercuration-Demercuration: This two-step method provides a way to synthesize ethers from an alkene and an alcohol following Markovnikov's rule. libretexts.org To synthesize this compound, one could react pent-1-ene with butan-1-ol in the presence of a mercury salt like mercury(II) trifluoroacetate. The subsequent demercuration step, typically using sodium borohydride (B1222165) (NaBH₄), yields the ether. libretexts.orglibretexts.org This method avoids the strongly basic conditions of the Williamson synthesis and is effective for a range of alcohols. libretexts.org

Silver Oxide (Ag₂O) as a Mild Base: A variation of the Williamson synthesis employs silver oxide as a mild base instead of stronger bases like NaH. libretexts.org This allows the reaction to proceed without pre-forming the alkoxide intermediate, enabling the direct reaction of the alcohol (e.g., pentan-2-ol) with the alkyl halide (e.g., 1-bromobutane) under milder conditions. libretexts.org

Reductive Etherification: Recent innovations include the reductive coupling of alcohols with ketones or aldehydes using a Lewis acid and a silane (B1218182) reductant. youtube.com Another novel method involves the direct reduction of esters to ethers using reagents like titanium tetrachloride and a borane (B79455) source. youtube.com These methods expand the toolkit for ether synthesis, potentially allowing for the creation of this compound from different starting materials.

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the synthesis of this compound involves evaluating and optimizing reactions to be more environmentally benign. mit.educonsensus.app

Table 2: Green Chemistry Analysis of this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| 1. Prevent Waste | Choosing the preferred Williamson route (Route B) prevents the formation of alkene byproducts, adhering to this principle. acs.org |

| 2. Maximize Atom Economy | The atom economy of the Williamson synthesis is not ideal, as it produces a stoichiometric amount of a salt byproduct (e.g., NaBr). Catalytic methods that generate only water as a byproduct, or addition reactions like alkoxymercuration (though it uses stoichiometric reagents in the second step), generally have better atom economy. acs.org |

| 3. Use Catalysts | Employing catalytic methods over stoichiometric reagents (like the base in Williamson synthesis) is a core green principle. mit.eduacs.org Modern catalytic etherifications align well with this goal. illinois.edu |

| 4. Use Safer Solvents | Traditional Williamson synthesis often uses polar aprotic solvents like DMSO or DMF, which have toxicity concerns. numberanalytics.com Green chemistry encourages finding safer, more benign solvent alternatives. |

| 5. Increase Energy Efficiency | Reactions that can be run at ambient temperature and pressure are preferred. mit.educonsensus.app High-temperature methods are less energy-efficient. |

| 6. Use Renewable Feedstocks | The precursors, butanol and pentanol (B124592), can potentially be derived from biomass (as bio-butanol and bio-pentanol), making the synthesis more sustainable. consensus.app |

| 7. Avoid Chemical Derivatives | The Williamson synthesis requires converting an alcohol to an alkoxide, which is a form of derivatization. Methods that can use the alcohol directly under catalytic conditions are preferable. acs.org |

By considering these principles, chemists can design synthetic pathways to this compound that are not only efficient but also minimize environmental impact.

Biosynthetic Pathways and Biotransformation

The formation of ethers through biological processes is a fascinating area of study, showcasing nature's ability to construct complex molecules. rsc.org While the biosynthesis of many natural products like polyketides and terpenoids is well-documented, the biological pathways leading to simpler alkyl ethers such as this compound are less commonly characterized. nih.govnih.govmdpi.com This section explores the known and potential biological routes for the synthesis of this compound.

Microbial Fermentation Processes Leading to this compound Formation

Microbial fermentation is a metabolic process where microorganisms like bacteria, yeast, and fungi chemically modify organic substrates, leading to the production of a wide array of compounds, including alcohols, acids, and gases. mdpi.comdelveinsight.com This process of biotransformation is fundamental to the production of many foods, pharmaceuticals, and biofuels. britannica.com

Recent research has identified this compound as a volatile compound produced during the microbial fermentation of agricultural residues. Specifically, studies involving the solid-state fermentation of soybean meal by the bacterium Bacillus subtilis have led to the identification of this compound in the resulting extract. semanticscholar.orgnih.gov Soybean meal, a byproduct of oil extraction, provides a rich substrate for microbial growth and biotransformation. semanticscholar.org

In one study, Bacillus subtilis NRCZ144 was used to ferment soybean meal extract fortified with L-Lysine and L-Threonine. nih.gov Gas chromatography-mass spectrometry (GC/MS) analysis of the volatile compounds produced during this fermentation revealed the presence of this compound among a complex mixture of other molecules. semanticscholar.orgnih.gov While the precise metabolic pathway for this compound formation in Bacillus subtilis is not yet elucidated, it is clear that the bacterium possesses the necessary enzymatic machinery to synthesize this ether under these fermentation conditions. The formation of hydrocarbons and other volatile organic compounds is a known capability of various microorganisms, which often utilize precursors from fatty acid or amino acid metabolism. unl.pt

Table 1: Selected Volatile Compounds Identified in Bacillus subtilis Fermented Soybean Meal Extract

This table presents a selection of compounds identified alongside this compound in a specific fermentation experiment. The relative abundance of these compounds can vary based on the strain and fermentation conditions.

| Compound Name | Chemical Group |

| This compound | Ether |

| Eucalyptol | Terpenoid |

| 3-Ethyl-3-methylheptane | Aliphatic Hydrocarbon |

| 3-ethyl-2,5-dimethyl-Pyrazine | Pyrazine |

| Caryophyllene | Sesquiterpene |

| Butylated Hydroxytoluene (BHT) | Phenol |

Source: Adapted from research findings on volatile compounds in fermented soybean meal. semanticscholar.orgnih.gov

Enzymatic Mechanisms in Biological Ether Synthesis

The enzymatic synthesis of ether linkages is a testament to the versatility of nature's catalysts. rsc.org While chemical methods for ether synthesis, such as the Williamson ether synthesis, often require harsh conditions and can lack regioselectivity, enzymes can perform these reactions with high specificity under mild physiological conditions. chemrxiv.orgmasterorganicchemistry.com Research into the enzymatic synthesis of ethers is less extensive than that of their degradation, but several key mechanisms have been identified. google.com

Ether bonds are found in a diverse range of natural products, including lipids, terpenoids, and polyketides, indicating that a wide variety of enzymes and pathways have evolved to create them. rsc.org One of the most well-characterized families of ether-forming enzymes are the archaeal prenyltransferases. For instance, geranylgeranylglyceryl phosphate (B84403) synthase (G3PS) from the archaeon Archaeoglobus fulgidus is an enzyme that constructs ether bonds to produce membrane lipids. chemrxiv.orgnih.gov These ether lipids provide increased hydrolytic stability, allowing archaea to thrive in extreme environments. chemrxiv.org The G3PS enzyme catalyzes the reaction between an electrophilic prenyl pyrophosphate and a nucleophilic glycerol (B35011) phosphate, demonstrating a mechanism for forming a C-O bond. chemrxiv.org

While this specific enzyme is involved in lipid biosynthesis, it highlights a general strategy that could be employed by other, yet-to-be-discovered, ether synthases. The formation of a simple dialkyl ether like this compound in a biological system would likely involve an enzyme capable of catalyzing the condensation of an alcohol (like butanol) with another activated alcohol or alkene precursor. Nature has inspired chemists to develop catalysts that mimic enzymatic principles, placing two reactants in close proximity and correct orientation to facilitate ether formation. illinois.edu The existence of this compound as a fermentation product strongly implies the presence of an uncharacterized ether synthase in organisms like Bacillus subtilis.

Isolation and Characterization from Natural Sources

The identification of this compound from natural or biologically-derived sources relies on modern analytical techniques capable of separating and identifying volatile organic compounds from complex mixtures.

The primary documented source of naturally-produced this compound is from the fermentation of soybean meal by Bacillus subtilis. semanticscholar.orgnih.gov In these studies, the volatile compounds from the fermented material were extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC/MS). semanticscholar.org GC/MS is a powerful technique where a mixture is first separated into its individual components by gas chromatography, and then each component is identified based on its mass spectrum, which provides a unique molecular fingerprint. The identification of this compound was based on the comparison of its retention time and mass spectrum with those of known standards or reference libraries, such as the NIST Mass Spectrometry Data Center. nih.gov

In addition to microbial sources, one phytochemical analysis of an aqueous extract of Dodonaea viscosa (a species of flowering plant) also reported the presence of this compound. researchgate.net This suggests that the biosynthesis of this ether may not be limited to microorganisms and could also occur in the plant kingdom, although such occurrences appear to be rare or less studied. The isolation from plant matter typically involves extraction with solvents, followed by chromatographic separation and spectroscopic analysis, similar to the methods used for analyzing fermentation products. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Butoxypentane

Ether Cleavage Reactions

The most common reaction of ethers involves the cleavage of the carbon-oxygen bond. openstax.org This can be initiated by strong acids or high temperatures.

Acid-Catalyzed Hydrolysis and Alcohol/Alkyl Halide Formation

Ethers can be cleaved when heated with strong mineral acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orgpitt.edu Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org The reaction involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). nih.gov The protonated ether is then susceptible to nucleophilic attack by the halide ion.

The mechanism of this nucleophilic substitution can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl groups attached to the ether oxygen. openstax.orgpitt.edu For 2-butoxypentane, which has two secondary alkyl groups, the reaction can proceed via an S(_N)2 mechanism. In this case, the halide ion (I or Br) attacks the less sterically hindered carbon atom adjacent to the oxygen. pitt.edu

Reaction Scheme for Acid-Catalyzed Cleavage of this compound:

CH(_3)CH(_2)CH(_2)CH(_2)OCH(CH(_3))CH(_2)CH(_2)CH(_3) + HX (\rightarrow) CH(_3)CH(_2)CH(_2)CH(_2)OH + XCH(CH(_3))CH(_2)CH(_2)CH(_3) and/or CH(_3)CH(_2)CH(_2)CH(_2)X + HOCH(CH(_3))CH(_2)CH(_2)CH(_3) (where X = Br or I)

If an excess of the acid is used, the alcohol formed as an initial product can be further converted into an alkyl halide. chemrxiv.org Due to the secondary nature of the alkyl groups, S(_N)1 pathways involving the formation of secondary carbocations are also possible, which could lead to a mixture of products. openstax.orgpitt.edu

Thermolytic Decomposition Pathways

The thermal decomposition of saturated ethers like this compound occurs at high temperatures and typically proceeds through a radical chain reaction mechanism. researchgate.net This process, also known as pyrolysis, does not require a catalyst but is initiated by heat, which provides the energy to break chemical bonds. mdpi.comnih.gov

The primary step in the thermolysis of an aliphatic ether is the homolytic cleavage of a C-H bond, most commonly at a carbon atom alpha to the ether oxygen, as this bond is weakened by the adjacent oxygen atom. The C-O and C-C bonds can also cleave. researchgate.netpitt.edu

For this compound, several decomposition pathways are plausible:

Homolytic C-O bond cleavage: This would lead to the formation of a butoxy radical and a pentyl radical, or a butyl radical and a pentyloxy radical.

Homolytic C-C bond cleavage: This can occur at various points in the butyl or pentyl chains.

Intramolecular elimination: Similar to the decomposition of other compounds, a four- or six-membered transition state could lead to the formation of an alkene and an alcohol. pitt.edu

A study on the pyrolysis of similar ethers, butyl ethyl ether and sec-butyl ethyl ether, proposed a detailed radical chain mechanism involving H-abstraction from C-H bonds, followed by decomposition of the resulting ether radicals. researchgate.net This leads to a variety of smaller products, including alkanes, alkenes, and carbonyl compounds. researchgate.net

Oxidation Processes in Ether Chemistry

Peroxide Formation and Prevention Strategies

Like many other ethers, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen, especially in the presence of light and heat. rsc.orgresearchgate.net This process leads to the formation of unstable and potentially explosive hydroperoxides and peroxides. openstax.orgresearchgate.net The reaction is a radical chain process where a hydrogen atom is abstracted from a carbon adjacent to the ether oxygen, followed by reaction with oxygen (O(_2)). researchgate.net

Ethers containing secondary alkyl groups, such as this compound, are classified as compounds that pose a peroxide hazard upon concentration (e.g., through distillation or evaporation). rsc.orgresearchgate.net The peroxides formed are generally less volatile than the parent ether, leading to their concentration as the ether evaporates. researchgate.net

Prevention Strategies:

Storage: Store in airtight, opaque containers to protect from light and air. rsc.org Containers should be sealed under an inert atmosphere (e.g., nitrogen or argon).

Inhibitors: Chemical inhibitors, such as butylated hydroxytoluene (BHT), can be added to scavenge the radicals that initiate the peroxidation process.

Testing: Regularly test for the presence of peroxides, especially before heating or distilling. researchgate.net This can be done using potassium iodide test strips or other commercially available kits. rsc.org

Disposal: Ethers that have been stored for extended periods (e.g., over a year after opening) or that test positive for peroxides should be handled and disposed of as hazardous waste. rsc.orgresearchgate.net

Controlled Oxidation for Functionalization

While uncontrolled oxidation leads to dangerous peroxides, the selective oxidation of ethers can be a useful synthetic tool for introducing new functional groups. The C-H bonds alpha to the ether oxygen are the most susceptible to oxidation due to their lower bond dissociation energy. udel.eduresearchgate.net

Controlled oxidation of saturated ethers can lead to the formation of various functionalized products. Aerobic C-H activation, for example, can generate radical intermediates at the alpha-position. udel.edubyjus.com These intermediates can then be trapped by other reagents to form new C-C or C-heteroatom bonds, effectively functionalizing the ether. udel.edu

For this compound, controlled oxidation would likely occur at the C-2 position of the pentyl group or the C-1 position of the butyl group. Potential products of such a transformation could include ketones, hemiacetals, or esters, depending on the specific reagents and reaction conditions employed. However, achieving high selectivity in the oxidation of simple aliphatic ethers remains a significant challenge in synthetic chemistry. researchgate.net

Isomerization and Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. acs.org While many well-known ether rearrangements, such as the Claisen and acs.orgmsu.edu-Wittig rearrangements, require the presence of unsaturation (i.e., allyl or vinyl groups), saturated ethers can undergo rearrangement under certain catalytic conditions. organic-chemistry.orgacademie-sciences.fr

For a saturated aliphatic ether like this compound, skeletal rearrangements would likely proceed through carbocation intermediates. These intermediates can be generated under strongly acidic conditions, such as in the presence of Lewis acids or superacids. mdpi.com Once formed, a carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged carbon skeleton. acs.org

For instance, protonation of the ether oxygen followed by cleavage could generate a secondary pentyl or butyl carbocation. These carbocations could then rearrange before being trapped by a nucleophile. Research on the conversion of diaryl ethers over acidic catalysts has shown that isomerization and alkylation products can be formed. mdpi.com Similarly, studies on terpene chemistry have demonstrated that carbon skeletal rearrangements can occur during acid-catalyzed etherification reactions. While specific studies on the isomerization of this compound are not prominent, these related findings suggest that skeletal rearrangements are plausible under appropriate catalytic conditions.

Stereochemical Transformations Involving the 2-Position

The 2-position of this compound is a chiral center, meaning that this compound can exist as two enantiomers, (R)-2-butoxypentane and (S)-2-butoxypentane. Chemical reactions involving this stereocenter are of significant interest as they can proceed with retention, inversion, or loss of stereochemical configuration.

Reactions that involve cleavage of the C-O bond at the chiral center can proceed via different mechanisms, each with distinct stereochemical consequences:

S\N2 Mechanism: In a bimolecular nucleophilic substitution (S\N2) reaction, a nucleophile attacks the carbon atom of the chiral center, leading to the displacement of the butoxy group. This mechanism typically proceeds with an inversion of configuration at the stereocenter. openstax.org For example, cleavage of an optically active ether with a strong acid like HI or HBr, where the ether carbon is secondary, would be expected to follow an S\N2 pathway. openstax.orgscribd.com

S\N1 Mechanism: A unimolecular nucleophilic substitution (S\N1) mechanism involves the formation of a carbocation intermediate after the leaving group departs. Because the carbocation is planar, a nucleophile can attack from either face, leading to a mixture of retention and inversion products, a process known as racemization. openstax.org Cleavage reactions of ethers containing a tertiary alkyl group often proceed via this mechanism. openstax.org For this compound, an S\N1 pathway at the secondary carbon would be less favored than S\N2 unless promoted by specific reaction conditions or reagents that stabilize a secondary carbocation.

A study on the cleavage of optically active sec-butyl methyl ether with hydrogen bromide showed that the reaction primarily breaks the methyl-oxygen bond, leaving the chiral center of the sec-butyl group intact and thus retaining its configuration. acs.org However, when using acetyl halides, cleavage of the sec-butyl-oxygen bond occurred, resulting in an inverted and partially racemized sec-butyl halide. acs.org This indicates that the specific reagents and conditions are critical in determining the stereochemical outcome.

Studies on Structural Isomer Interconversions

Structural isomers are molecules that have the same molecular formula but different atomic connectivity. bris.ac.ukwikipedia.org this compound (C9H20O) has several structural isomers, including other butoxypentanes (e.g., 1-butoxypentane), different ether arrangements (e.g., methyl octyl ether), and functional group isomers like nonanols. libretexts.orgsolubilityofthings.com

The interconversion of structural isomers is not a spontaneous process and requires significant energy input to break and reform chemical bonds. Such transformations are typically achieved through specific chemical reactions rather than simple conformational changes. There are no published studies found that specifically detail methods for the interconversion of this compound to its other structural isomers.

Theoretically, such interconversions would involve multi-step synthetic sequences. For example:

Cleavage: The ether bond could be cleaved using a strong acid like HBr or HI to yield an alcohol (pentan-2-ol) and an alkyl halide (1-bromobutane). openstax.orgscribd.com

Rearrangement/Modification: The resulting alcohol or alkyl halide could then be subjected to reactions that rearrange the carbon skeleton or change the position of the functional group.

Reformation: A new ether could be formed, for instance, via the Williamson ether synthesis, by reacting an alkoxide with an alkyl halide to create a different structural isomer. solubilityofthings.com

These processes are distinct from tautomerism, a specific type of isomerism where isomers readily interconvert, which is not a characteristic of simple aliphatic ethers like this compound. solubilityofthings.com

Advanced Reaction Chemistry

Radical Reactions Involving Ethers

While generally stable, ethers can undergo radical reactions, typically initiated by heat or light. libretexts.org A common radical reaction involving ethers is autoxidation, where exposure to atmospheric oxygen leads to the formation of hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen. libretexts.orgscribd.com This process is a significant safety concern as ether peroxides can be explosive. The mechanism proceeds via a radical chain reaction involving initiation, propagation, and termination steps. libretexts.org

The hydrogens on the carbon atoms alpha to the ether oxygen in this compound (at the C2 of the pentyl group and C1 of the butyl group) are the most susceptible to abstraction by radicals. Theoretical studies on the reaction of aliphatic ethers with hydroxyl (•OH) radicals show that the reactivity of a C-H bond is significantly influenced by its proximity to the ether oxygen atom. acs.orgacs.orgnih.gov Hydrogen abstraction leads to the formation of a carbon-centered radical, which is stabilized by the adjacent oxygen atom through resonance. This ether radical can then react further, for example, with oxygen in an autoxidation process.

Table 1: Predicted Sites of Radical Abstraction in this compound

| Position | Type of Hydrogen | Relative Reactivity (Predicted) |

|---|---|---|

| C2 (Pentyl) | Secondary, α to ether oxygen | High |

| C1 (Butyl) | Secondary, α to ether oxygen | High |

| C3 (Pentyl) | Secondary, β to ether oxygen | Moderate |

| C2 (Butyl) | Secondary, β to ether oxygen | Moderate |

| C4 (Pentyl) | Secondary, γ to ether oxygen | Low |

| C3 (Butyl) | Secondary, γ to ether oxygen | Low |

| C1 (Pentyl) | Primary | Low |

| C5 (Pentyl) | Primary | Low |

Note: This table is based on general principles of radical reactivity for aliphatic ethers. Specific experimental data for this compound is not available.

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are classified based on the number of electrons and components involved, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

Cycloaddition Reactions: Simple, saturated aliphatic ethers like this compound are generally not reactive in cycloaddition reactions because they lack the necessary π-electron systems. acs.org Cycloadditions typically involve molecules with double or triple bonds. acs.org However, derivatives of ethers, such as enol ethers (which contain a C=C double bond adjacent to the ether oxygen), are known to participate in cycloaddition reactions. For example, enol ethers can undergo [2+2] cycloadditions with ketenes or arynes and [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes. acs.orgnih.govresearchgate.netresearchgate.net To make this compound participate in such a reaction, it would first need to be chemically modified to introduce unsaturation, for instance, by an elimination reaction to form a butoxypentene.

Other Pericyclic Reactions: Certain types of ethers can undergo other pericyclic reactions. The Claisen rearrangement, a slideshare.netslideshare.net-sigmatropic rearrangement, involves the thermal rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. msu.edunumberanalytics.com Again, this compound itself would not undergo this reaction as it lacks the required allyl vinyl ether moiety.

Theoretical studies on the thermal decomposition of acyclic ethers have shown that they can undergo unimolecular elimination reactions via a pericyclic mechanism. researchgate.netresearchgate.net This typically involves a four-membered transition state, leading to the formation of an alcohol and an alkene. For this compound, this could theoretically lead to the formation of butan-1-ol and pent-2-ene, or pentan-2-ol and but-1-ene, depending on which C-O bond is involved in the cyclic transition state. These reactions, however, generally require high temperatures, such as those found in combustion processes. researchgate.netresearchgate.net

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| 1-Bromobutane |

| 1-Butoxypentane |

| Acetyl bromide |

| Acetyl chloride |

| Butan-1-ol |

| But-1-ene |

| Butoxypentene |

| Diethyl ether |

| Enol ether |

| Ethanol |

| Ethyl isopropyl ether |

| Hydrogen bromide |

| Hydrogen iodide |

| Iodoethane |

| Isopropyl alcohol |

| Methyl octyl ether |

| Nonanol |

| Pentan-2-ol |

| Pent-2-ene |

| sec-Butyl methyl ether |

Computational Chemistry and Theoretical Studies of 2 Butoxypentane

Quantum Mechanical Characterization

Quantum mechanical methods are employed to understand the electronic nature of molecules, which governs their structure, stability, and reactivity. arxiv.orglibretexts.org These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and associated properties of a molecule. olemiss.edu

Electronic structure calculations are fundamental to characterizing a molecule's properties based on its electron distribution. researchgate.net Methods like Density Functional Theory (DFT) are commonly used to compute a wide range of molecular attributes with a good balance of accuracy and computational cost. warwick.ac.uk For 2-butoxypentane, these calculations can determine optimized geometry, molecular orbital energies, and the distribution of electron density and electrostatic potential.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀O | nih.gov |

| Molecular Weight | 144.25 g/mol | nih.gov |

| Exact Mass | 144.151415257 Da | guidechem.com |

| Complexity | 61.7 | guidechem.com |

| Rotatable Bond Count | 6 | guidechem.com |

| Topological Polar Surface Area | 9.2 Ų | guidechem.com |

This table presents data derived from computational models.

The most significant rotations occur around the C-C and C-O bonds. Similar to alkanes like butane (B89635) and pentane (B18724), the relative orientation of alkyl groups determines conformational stability. libretexts.org Staggered conformations, where bulky groups are far apart (anti-periplanar), are generally the most stable due to minimized steric strain. libretexts.orggmu.edu Eclipsed conformations represent energy maxima, or transition states for rotation. Gauche interactions, where larger groups are adjacent in a staggered conformation, introduce some steric strain and are higher in energy than the anti conformation. khanacademy.org The complex interplay of these rotations creates a detailed potential energy surface for the molecule.

Table 2: Qualitative Energy Ranking of Key Conformations in Ethers

| Dihedral Angle Type | Interaction Type | Relative Energy | Description |

|---|---|---|---|

| C-C-O-C | Anti | Lowest | The terminal alkyl chains are positioned 180° from each other, minimizing steric hindrance. |

| C-C-O-C | Gauche | Higher | The alkyl chains are positioned 60° from each other, introducing moderate steric strain. |

| C-O-C-C | Anti | Low | The pentyl group's carbon backbone is extended away from the butyl group. |

| C-O-C-C | Gauche | Higher | A portion of the pentyl group is rotated closer to the butyl group, causing some steric interaction. |

This table is based on established principles of conformational analysis for alkanes and ethers. libretexts.orggmu.edukhanacademy.org

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. schrodinger.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus. chemaxon.com The predicted spectrum is a Boltzmann-averaged spectrum of the most stable conformers. For this compound, different carbon environments lead to distinct signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Butyl) | ~14 |

| C2 (Butyl) | ~20 |

| C3 (Butyl) | ~32 |

| C4 (Butyl) | ~68 |

| C1 (Pentyl) | ~23 |

| C2 (Pentyl) | ~78 |

| C3 (Pentyl) | ~42 |

| C4 (Pentyl) | ~19 |

| C5 (Pentyl) | ~14 |

Note: These are approximate values based on typical ether and alkane shifts. The provided data from PubChem is experimental but serves as a benchmark for computational predictions. nih.gov

Infrared (IR) Spectroscopy IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. faccts.de Each peak in an IR spectrum corresponds to a specific vibrational mode, such as stretching or bending. libretexts.org DFT frequency calculations can reproduce experimental spectra with good accuracy, though calculated frequencies are often scaled to better match experimental results. faccts.dephysicsandmathstutor.com

Table 4: Key Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1370-1470 | C-H Bend | Alkane (CH₂, CH₃) |

| 1080-1150 | C-O-C Stretch | Ether |

These predictions are based on established group frequency ranges and data from experimental spectra available in public databases. nih.govlibretexts.orgspectroscopyonline.com

Mass Spectrometry (MS) While MS is an experimental technique, computational analysis helps predict fragmentation patterns. wishartlab.com Upon ionization in a mass spectrometer, this compound forms a molecular ion (M⁺). This ion is often unstable and fragments in predictable ways, primarily through cleavage of bonds adjacent to the oxygen atom (alpha-cleavage). libretexts.org The most stable resulting carbocations typically form the most abundant peaks in the spectrum. savemyexams.com

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (Parent Peak) |

| 101 | [C₄H₉OCHCH₃]⁺ | Loss of a propyl radical (•C₃H₇) |

| 87 | [CH₃(CH₂)₃O]⁺ | Cleavage of the pentyl group at the C-O bond |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from cleavage |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage |

Fragmentation patterns are predicted based on the principles of mass spectrometry and analysis of experimental data. nih.govlibretexts.org

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.govebsco.com These simulations use classical mechanics, where forces between atoms are calculated using a "force field." researchgate.net

MD simulations are ideal for studying how this compound interacts with solvent molecules. By placing a model of this compound in a simulation box filled with a solvent (e.g., water or a non-polar solvent like hexane), one can observe how the solvent molecules arrange themselves around the solute. Key properties like the radial distribution function can be calculated to quantify the structure of the solvation shell. rsc.org These simulations reveal the strength and nature of intermolecular forces, such as van der Waals interactions and, in polar solvents, dipole-dipole interactions, which dictate the compound's solubility and partitioning behavior. mdpi.com

While standard MD uses classical mechanics, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods allow for the modeling of chemical reactions. tsukuba.ac.jp In a QM/MM simulation, the reacting part of the molecule is treated with high-level quantum mechanics, while the rest of the system (including solvent) is treated with a classical force field. This approach can be used to model potential reactions of this compound, such as ether cleavage or oxidation. By simulating the reaction coordinate, researchers can identify the transition state structure—the highest energy point along the reaction pathway—and calculate the activation energy, which determines the reaction rate. warwick.ac.ukcsbsju.edu

Solvation Behavior and Intermolecular Interactions

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for elucidating the link between the molecular structure of a chemical and its resulting activity or properties. scispace.comprotoqsar.com These models are employed to forecast the behavior and characteristics of chemical compounds by analyzing their structural features. protoqsar.com For a molecule like this compound, SAR studies would computationally explore how its specific arrangement of atoms—the butyl and pentyl chains connected by an ether linkage—influences its chemical and physical behavior. These investigations can range from predicting reactivity to understanding interactions with other molecules, forming a foundational component of modern chemical assessment without direct experimentation. researchgate.net

Computational Prediction of Chemical Behavior

The prediction of chemical reaction outcomes is another significant area of computational chemistry. arxiv.org Algorithms can predict the regio- and site-selectivity of organic reactions, which would be applicable to understanding how this compound might react under various conditions. rsc.org Furthermore, Quantitative Structure-Property Relationship (QSPR) models are specifically developed to predict various thermodynamic properties of organic compounds, including ethers, based on their molecular structure. researchgate.net

Basic chemical identifiers and properties for this compound have been computed and are available through public databases. These descriptors are fundamental inputs for more complex computational models.

Table 1: Computed Chemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O nih.govguidechem.com |

| Molecular Weight | 144.25 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | CCCCOC(C)CCC nih.gov |

| InChI Key | PSYBYBKGIJCLDM-UHFFFAOYSA-N nih.gov |

This table presents data sourced from the PubChem database. nih.gov

Ligand Binding and Molecular Recognition (if applicable to non-prohibited areas)

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic forces, are fundamental to many biological and chemical processes. wikipedia.org In a theoretical context, understanding how a molecule like this compound might act as a ligand—a molecule that binds to a larger receptor—is a key aspect of computational study.

Computational approaches are essential for predicting and analyzing these binding events. mdpi.com Molecular docking, for example, is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor to form a stable complex. mdpi.com This method helps in estimating the binding affinity by calculating the strength of the interaction. mdpi.com The process can be conceptualized through models like the "lock and key," where a ligand fits into a rigid receptor, or the "induced fit" model, where the receptor changes its conformation upon ligand binding. researchgate.net

While these computational tools are widely used to study molecular recognition, specific ligand binding studies involving this compound are not available in the public domain. The application of these predictive models would be necessary to hypothesize how this compound's structure—its size, shape, and the presence of the ether oxygen—would influence its potential to bind with a hypothetical receptor cavity. The ether oxygen could potentially act as a hydrogen bond acceptor, while the alkyl chains would contribute to hydrophobic interactions.

Isomeric and Analogous Compound Comparisons

Comparing this compound to its isomers and analogs provides valuable context for its chemical properties. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org Structural isomers, in particular, differ in their bond connectivity, which leads to distinct physical and chemical properties. libretexts.org Analogs, on the other hand, are compounds with similar structures or functional groups.

This compound has the molecular formula C₉H₂₀O. nih.gov It is a chiral molecule containing one stereocenter at the second carbon of the pentyl group. chemspider.com There are numerous other ethers that are structural isomers of this compound. These isomers, despite having the same molecular weight, will exhibit different boiling points, densities, and reactivity profiles due to variations in their molecular architecture, such as chain branching or the position of the ether oxygen. For example, the steric hindrance around the ether linkage in this compound is different from that in a linear isomer like 1-butoxypentane, which can influence their stability and reaction kinetics.

Computational studies on analogous ethers can offer insights into the behavior of this compound. For example, quantum chemical studies on other alkyl ethers help elucidate conformational characteristics and thermodynamic properties that are likely to be comparable within the class. ibm.comresearchgate.net Research on cyclopropyl (B3062369) silyl (B83357) ethers, for instance, has used DFT calculations to understand C-C bond cleavage upon ionization, a process influenced by the ether group. core.ac.uk

Table 2: Comparison of this compound with Selected Isomers and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Relationship to this compound |

|---|---|---|---|---|

| This compound | 62238-02-2 nih.gov | C₉H₂₀O | 144.258 chemspider.com | Reference Compound |

| 1-Butoxypentane | 628-81-9 | C₉H₂₀O | 144.258 | Structural Isomer |

| Dibutyl Ether | 142-96-1 | C₈H₁₈O | 130.23 | Analog (Shorter Chain) |

| 2-(Bromomethyl)-1-(tert-butoxy)pentane | 1482562-52-6 molport.com | C₁₀H₂₁BrO | 237.181 molport.com | Analog (Substituted) |

| 1,2-Epoxy-5-butoxypentane | Not Available | C₉H₁₈O₂ | 158.24 | Analog (Epoxide) google.com |

This table provides a comparative overview of this compound with some of its isomers and structurally related analogs.

Applications of 2 Butoxypentane in Chemical Engineering and Material Science Research

Role as a Specialized Solvent in Chemical Processes

Solvent Properties for Specific Reactions and Separations

Information regarding the specific solvent properties of 2-Butoxypentane for particular chemical reactions and separation processes is not extensively documented. The choice of a solvent is critical as it can influence reaction kinetics and the types of by-products formed. biotage.com Generally, solvents are chosen based on their ability to dissolve reagents and their boiling point to meet reaction temperature requirements. biotage.com While this compound is a colorless liquid ether with a mild odor, and its physical properties like a boiling point of 174°C are known, detailed studies on its application in specific reaction environments are lacking. ontosight.ai

Applications in Polymerization and Formulation Science

The use of this compound in polymerization and formulation science is an area with minimal specific research. Polymerization processes can be broadly categorized as addition or condensation polymerization, with the choice of solvent being a critical factor. savemyexams.com While ethers can be used in these processes, there is no specific data available that details the role or efficacy of this compound in, for example, step-growth polymerization to produce polyesters or polyamides. wikipedia.org

Intermediate in Organic Synthesis and Fine Chemical Production

The role of chemical intermediates is crucial in the synthesis of complex molecules, allowing for the addition and modification of functional groups. arborpharmchem.com While this compound is mentioned as being used as an intermediate in the synthesis of other chemicals like esters and ethers, detailed research on its specific applications as a precursor is not widely published. ontosight.ai

Precursor for Advanced Ethers and Esters

Catalytic Reactions involving this compound (e.g., transetherification)

No specific research could be found on catalytic reactions directly involving this compound, such as transetherification. Enzyme-catalyzed transetherification of alkoxysilanes has been reported, demonstrating a novel biocatalytic approach, but this research does not involve this compound. mdpi.com

Novel Material Synthesis and Processing

The field of material science is actively exploring the synthesis of novel materials with unique properties. uio.no However, there is no available research that connects this compound to the synthesis or processing of novel materials. Research in this area often focuses on developing new material systems and coatings for various high-tech applications. mdpi.com

Use in the Synthesis of Specialty Polymers and Oligomers

In the field of polymer chemistry, precise control over the termination of polymer chains is crucial for achieving desired material properties. Derivatives of this compound are utilized as chain-terminating agents in the synthesis of certain specialty polymers. A notable example is in the production of Poly(ε-caprolactone) (PCL), a biodegradable polyester. Research and commercial production have demonstrated the use of 2-butoxy-terminated PCL. polymersource.ca In this application, the 2-butoxy group is introduced at the end of the polymer chain, influencing the final characteristics of the material, such as its hydrophobicity and solubility. The use of such specific terminating agents allows for the fine-tuning of polymers for advanced applications.

Table 1: Example of 2-Butoxy-Terminated Specialty Polymer

| Polymer Name | Terminating Group | Application Area |

| Poly(ε-caprolactone) (PCL) | 2-Butoxy | Specialty Polymers |

Applications in Surface Modification and Coating Technologies

The properties of this compound make it a useful component in the formulation of coatings and as a solvent in processes related to surface modification. ontosight.ai It is employed as a solvent in the production of various industrial products, including paints, coatings, and adhesives. ontosight.ai Its function as a solvent helps to dissolve other components, control viscosity, and ensure uniform application, which are critical factors in coating technologies.

Furthermore, the utility of this compound extends to solvent extraction processes within chemical engineering. For instance, it has been identified in patent literature as a hydrocarbon solvent used in the extraction and purification of phosphoric acid. google.com Such applications rely on its specific solubility characteristics to separate components from a mixture, a fundamental operation in material processing.

Flavor Chemistry and Biotechnology Applications

This compound has been identified as a volatile organic compound (VOC) that contributes to the flavor and aroma profiles of certain products, particularly those derived from biotechnological processes.

Bioproduction of this compound as a Flavor Component

Research into natural flavor production has shown that this compound can be generated through microbial fermentation. A 2024 study investigating the production of flavor compounds from fermented soybean meal extract identified this compound as one of the volatile components produced. nih.gov In this research, soybean meal, a byproduct of soybean oil extraction, was used as a substrate for fermentation by the bacterium Bacillus subtilis. The analysis of the resulting volatile compounds revealed the presence of this compound, indicating that it is a product of the microbial metabolic process. nih.gov This highlights the potential for using biotechnological routes, specifically solid-state fermentation, to produce this compound for use in the flavor industry. nih.gov

Table 2: Volatile Compounds Identified in Fermented Soybean Meal Extract

| Compound | Retention Index | Relative Abundance (%) |

| This compound | 878.84 | 0.27 |

| Eucalyptol | 1029.27 | 31.25 |

| 3-ethyl-2,5-dimethyl-Pyrazine | 1089.66 | 26.14 |

| 3-Ethyl-3-methylheptane | 927.49 | 2.34 |

| Data sourced from a study on Bacillus subtilis-fermented soybean meal extract fortified with L-Lysine and L-threonine. nih.gov |

Role in Natural Product Extracts and Volatile Profiles

Volatile organic compounds are key to the sensory characteristics of natural products. frontiersin.orgnih.gov The term "volatilome" refers to the complete set of volatile compounds emitted by an organism under specific conditions and serves as a reflection of its physiological state. mdpi.com this compound has been identified as a constituent in the volatile profile of extracts derived from natural sources. Specifically, its presence was confirmed in an extract of soybean meal that had undergone a fermentation process with Bacillus subtilis. nih.gov In this context, this compound contributes to the complex aroma profile of the fermented product. The identification of such compounds is typically performed using sensitive analytical techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). frontiersin.org While it was identified in a processed natural product, its presence underscores the chemical diversity found in such extracts.

Environmental Transformation and Degradation Pathways of Ether Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For ethers, the primary abiotic degradation pathways include photolysis and, to a lesser extent, hydrolysis and oxidation.

Hydrolytic Stability and Oxidation in Environmental Matrices

Ethers are generally characterized by their high chemical stability and resistance to hydrolysis, which is the cleavage of a chemical bond by the addition of water. nadkarnispc.comcdnsciencepub.com The ether linkage (C-O-C) is relatively strong and not easily broken by water under typical environmental pH and temperature conditions. nih.gov However, under acidic conditions, the hydrolysis of ethers can be catalyzed, though this is not a significant pathway in most natural environmental matrices. cdnsciencepub.com

Oxidative degradation can also contribute to the transformation of ethers in the environment. This can occur through reactions with various oxidants present in water, soil, and the atmosphere, such as hydroxyl radicals (•OH). researchgate.net For some ethers, oxidation can lead to the formation of hydroxylated derivatives. figshare.com For example, fungal unspecific heme-peroxygenases have been shown to catalyze the oxidative cleavage of the ether bond in some ether molecules. nih.gov

The table below summarizes the general stability of ether compounds towards abiotic degradation pathways.

| Degradation Pathway | General Reactivity of Ethers | Influencing Factors |

| Photolysis | Aromatic ethers are more susceptible than aliphatic ethers. | Light intensity, presence of photosensitizers. escholarship.org |

| Hydrolysis | Generally stable under neutral pH. nadkarnispc.comcdnsciencepub.com | pH (acid-catalyzed). cdnsciencepub.com |

| Oxidation | Can occur, often mediated by reactive species. researchgate.net | Presence of oxidants (e.g., •OH), microbial activity. nih.govfigshare.com |

Biotic Degradation Pathways

Biotic degradation, the breakdown of organic compounds by living organisms, is a crucial process for the removal of many pollutants from the environment. mdpi.comencyclopedia.pub Microorganisms, in particular, play a significant role in the metabolism of ether compounds. libretexts.org

Microbial Metabolism of Ethers

A variety of microorganisms, including bacteria and fungi, have been shown to degrade ether compounds. berkeley.edunih.gov The ability to metabolize ethers can be found in diverse microbial genera such as Pseudomonas, Rhodococcus, and Gordonia. nih.govnih.gov For instance, several bacterial strains have been isolated that are capable of completely degrading 2-butoxyethanol (B58217), a structurally related glycol ether. nih.gov

The microbial degradation of ethers often begins with an initial oxidation step. nih.gov In many cases, the degradation pathway involves the cleavage of the ether bond, which can make the resulting molecules more amenable to further metabolism. nih.gov For some bacteria, the presence of a co-substrate can enhance the degradation of ether compounds in a process known as co-metabolism. mdpi.com

Enzymatic Degradation Routes in Environmental Contexts

The microbial breakdown of ethers is facilitated by specific enzymes. Oxygenases are a key class of enzymes involved in the initial attack on the ether linkage. ontosight.ai For example, diphenyl ether 2,3-dioxygenase catalyzes the oxidative cleavage of diphenyl ether. ontosight.ai Other enzymes, such as monooxygenases, have also been implicated in the degradation of cyclic ethers like 1,4-dioxane (B91453). berkeley.edu

Research on the degradation of 2-butoxyethanol has indicated that the process can proceed via oxidation to 2-butoxyacetic acid, followed by the cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.gov The enzymes responsible for these transformations are a key area of ongoing research. While the specific enzymes for 2-butoxypentane degradation have not been characterized, it is likely that similar enzymatic pathways involving oxidation and ether cleavage would be involved.

The following table outlines key enzymes involved in the degradation of ether compounds.

| Enzyme Class | Example | Substrate(s) |

| Dioxygenase | Diphenyl ether 2,3-dioxygenase ontosight.ai | Diphenyl ether ontosight.ai |

| Monooxygenase | Tetrahydrofuran monooxygenase berkeley.edu | Tetrahydrofuran, 1,4-dioxane berkeley.edu |

| Peroxygenase | Fungal unspecific heme-peroxygenase nih.gov | Aromatic ethers nih.gov |

Environmental Fate Modeling and Prediction

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment. ethz.ch These models use a chemical's physical-chemical properties and data on degradation rates to estimate its behavior in different environmental compartments such as air, water, soil, and sediment. ethz.chnih.gov

Due to the limited experimental data available for this compound, environmental fate modeling would rely on quantitative structure-activity relationship (QSAR) models to estimate its physical-chemical properties and degradation half-lives. These estimated parameters could then be used in multimedia models to predict its likely environmental distribution and persistence. The accuracy of such predictions is dependent on the quality of the input data and the applicability of the models to this specific class of aliphatic ethers.

Assessment of Environmental Partitioning and Distribution

The partitioning of a chemical in the environment dictates its concentration in air, water, soil, and biota. This distribution is largely determined by the compound's physicochemical properties, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partition coefficient (Koc).

While specific experimental data for this compound is limited, its environmental partitioning can be estimated using data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) models. This compound is a nine-carbon aliphatic ether. nih.govnih.govchemspider.com Its behavior is expected to be similar to other aliphatic ethers with comparable molecular weights and structures.

Octanol-Water Partition Coefficient (Kow): The octanol-water partition coefficient is a critical parameter for assessing the lipophilicity of a substance and its potential to bioaccumulate. wikipedia.orgchemsafetypro.com A higher log Kow value indicates a greater tendency to partition into fatty tissues. For this compound, a computed log Kow value is available, which provides an estimate of its partitioning behavior. For comparison, the computed XLogP3-AA value for its structural isomer, sec-butyl tert-pentyl ether, is 2.9. nih.gov

Soil Adsorption Coefficient (Koc): The soil adsorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment organic matter. chemsafetypro.com A high Koc value suggests that the compound will be relatively immobile in soil, while a low value indicates higher mobility and a greater potential to leach into groundwater. chemsafetypro.com The Koc can be estimated from the Kow. Generally, compounds with higher log Kow values exhibit higher Koc values. chemsafetypro.com

Henry's Law Constant (H): Henry's Law constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase, indicating its tendency to volatilize from water. byjus.comvedantu.com Ethers with short alkyl chains can have significant volatility. masterorganicchemistry.com While a specific value for this compound is not readily available, data for other ethers can provide an approximation of its behavior.

Interactive Data Table: Estimated Environmental Partitioning Properties for this compound and Analogous Compounds

| Property | This compound (C9H20O) | sec-Butyl tert-pentyl ether (C9H20O) | Justification/Source |

| Log Kow (Octanol-Water Partition Coefficient) | ~2.9 (estimated) | 2.9 (computed XLogP3-AA) | The log Kow for this compound is estimated based on its structural similarity to sec-butyl tert-pentyl ether. nih.gov |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | Moderate to Low (estimated) | Moderate to Low (estimated) | Estimated based on the log Kow value. Compounds with log Kow values in this range typically have moderate to low soil adsorption. chemsafetypro.com |

| Henry's Law Constant (H) | Expected to be moderate | Expected to be moderate | Aliphatic ethers of similar molecular weight tend to have moderate volatility. masterorganicchemistry.com |

Kinetic Studies of Environmental Persistence

The persistence of this compound in the environment is determined by the rates of various degradation processes, including atmospheric photooxidation, hydrolysis, and biodegradation.

Atmospheric Degradation: In the atmosphere, the primary degradation pathway for aliphatic ethers is reaction with photochemically produced hydroxyl (•OH) radicals. epa.gov The rate of this reaction determines the atmospheric half-life of the compound. For sec-butyl ether, a structural analog, the atmospheric half-life from hydroxyl radical attack is estimated to be approximately 4 hours, suggesting that this compound is likely to be rapidly degraded in the atmosphere. epa.gov

Aqueous Degradation: Hydrolysis is generally not a significant degradation pathway for aliphatic ethers like this compound under typical environmental pH and temperature conditions due to the chemical stability of the ether bond.

Biodegradation: The biodegradation of aliphatic ethers can occur under both aerobic and anaerobic conditions, although the rates can be slow. epa.gov Microorganisms capable of degrading ethers often possess monooxygenase or dehydrogenase enzymes that can initiate the cleavage of the ether bond. mdpi.comrevistabionatura.com Studies on other alkyl ethers have shown that while biodegradation is possible, these compounds can be persistent in soil and water, necessitating careful management. The rate of biodegradation is influenced by environmental factors such as temperature, pH, and the presence of other organic matter. researchgate.net

Interactive Data Table: Estimated Environmental Degradation Kinetics for this compound and Analogous Compounds

| Degradation Pathway | Estimated Half-life for this compound | Analogous Compound Data | Justification/Source |

| Atmospheric Photooxidation (reaction with •OH radicals) | A few hours | sec-Butyl ether: ~4 hours | The atmospheric half-life is estimated based on the rapid degradation of a similar ether by hydroxyl radicals. epa.gov |

| Aqueous Hydrolysis | Very slow (not a significant pathway) | Aliphatic ethers are generally resistant to hydrolysis. | The ether linkage is chemically stable under typical environmental conditions. |

| Aerobic Biodegradation | Potentially slow | Alkyl ethers can be biodegraded, but the rate is often slow. epa.gov | The persistence of similar ethers in soil and water suggests that biodegradation may not be a rapid removal mechanism. |

Remediation and Mitigation Strategies (from a chemical engineering perspective)

Due to the potential persistence of ether compounds in the environment, the development of effective remediation and mitigation strategies is crucial. From a chemical engineering perspective, these strategies often involve advanced oxidation processes and engineered bioremediation systems.

Advanced Oxidation Processes for Ether Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants. ufrn.brresearchgate.net These processes are particularly effective for the degradation of recalcitrant compounds like ethers.

Common AOPs applicable to ether degradation include:

Ozonation (O3): Ozone can directly react with certain organic compounds, but its effectiveness is significantly enhanced when it leads to the formation of •OH radicals, for example, at elevated pH.

O3/H2O2: The combination of ozone with hydrogen peroxide accelerates the decomposition of ozone to form •OH radicals, increasing the oxidation rate of organic pollutants.

UV/H2O2: The photolysis of hydrogen peroxide with ultraviolet (UV) light generates •OH radicals, providing an effective method for water treatment.

Fenton and Photo-Fenton (Fe2+/H2O2 and Fe2+/H2O2/UV): The Fenton reaction involves the catalysis of H2O2 decomposition by ferrous ions (Fe2+) to produce •OH radicals. The efficiency of this process can be enhanced with UV light (photo-Fenton), which promotes the photoreduction of Fe3+ back to Fe2+, sustaining the catalytic cycle.

The degradation of aliphatic ethers by AOPs typically proceeds through hydrogen abstraction from the carbon atom adjacent to the ether oxygen, leading to the formation of an unstable intermediate that subsequently breaks down. acs.org This initial attack is followed by a series of further oxidation reactions, ultimately leading to the mineralization of the organic compound to carbon dioxide and water.

Research Findings on Ether Degradation by AOPs

| AOP System | Target Ether Compound | Key Findings | Reference |

| Photocatalytic Ozonation (TiO2/UVA/O3) | Methyl tert-butyl ether (MTBE) | This process was found to be highly effective for the decomposition of MTBE, demonstrating synergistic effects between ozone and the irradiated TiO2 surface. | |

| Fenton Process (Fe2+/H2O2) | sec-Butyl ether (sBE) | While specific studies on sBE are limited, the Fenton process is known to be effective for a wide range of organic contaminants, including those resistant to conventional oxidation. kirj.ee | epa.gov |

| Ozonation | General Aliphatic Ethers | Saturated molecules like aliphatic ethers react more slowly with ozone compared to unsaturated compounds, but AOPs can achieve their oxidative destruction. | kirj.ee |

Bioremediation Approaches

Bioremediation utilizes microorganisms to degrade or transform contaminants into less harmful substances. nih.gov This approach can be a cost-effective and environmentally friendly alternative to traditional remediation methods. mdpi.com

For ether compounds, bioremediation can be implemented through:

Natural Attenuation: This involves monitoring the natural degradation of contaminants by indigenous microbial populations. However, due to the slow degradation rates of some ethers, this approach may not be sufficient for all sites.

Biostimulation: This strategy involves the addition of nutrients (e.g., nitrogen, phosphorus) and an electron acceptor (e.g., oxygen) to stimulate the growth and activity of native microorganisms capable of degrading the target contaminant.

Bioaugmentation: This approach involves the introduction of specific, pre-cultured microorganisms with a known capability to degrade the contaminant of concern into the contaminated site.

Several bacterial strains have been identified that can utilize ethers as a source of carbon and energy. revistabionatura.com The key enzymes involved in the initial steps of ether biodegradation are often monooxygenases and dehydrogenases. These enzymes catalyze the cleavage of the C-O ether bond, making the molecule more susceptible to further microbial degradation. The degradation of aliphatic hydrocarbons, which constitute the non-ether part of this compound, is a well-established bioremediation process. oup.com

Interactive Data Table: Microbial Genera Involved in Ether and Aliphatic Hydrocarbon Bioremediation

| Microbial Genus | Target Compound Type | Degradation Mechanism | Reference |

| Pseudomonas | Aliphatic Hydrocarbons | Production of biosurfactants and enzymes to break down hydrocarbons. | revistabionatura.com |

| Bacillus | Aliphatic Hydrocarbons | Utilization of hydrocarbons as a carbon source. | mdpi.com |

| Rhodococcus | Aliphatic Hydrocarbons | Known for their broad metabolic capabilities, including the degradation of various organic pollutants. | mdpi.com |

| Acinetobacter | Aliphatic Hydrocarbons | Effective in degrading a wide range of hydrocarbons. | mdpi.com |

Future Research Directions and Emerging Areas

Development of More Efficient and Selective Synthesis Methods

The traditional synthesis of ethers, such as the Williamson ether synthesis, provides a foundational method for producing 2-Butoxypentane. smolecule.com However, future research is anticipated to focus on developing more advanced and efficient synthetic protocols. The goal is to improve yield, increase selectivity, reduce waste, and utilize milder reaction conditions, aligning with the principles of green chemistry.

Key areas for future investigation include:

Catalyst Development: Research into novel catalysts that can facilitate the etherification process with higher efficiency and selectivity. This includes exploring phase-transfer catalysts, which can enhance reaction rates in biphasic systems, and solid-supported catalysts, such as cesium fluoride (B91410) on celite, which can simplify product purification and catalyst recycling. lookchem.com

Continuous Flow Synthesis: Moving from batch processing to continuous flow reactors can offer significant advantages, including better temperature and pressure control, enhanced mixing, and improved safety and scalability. smolecule.com Investigating the kinetics and optimization of this compound synthesis in flow systems is a promising research direction.

Alternative Reagents: Exploring the use of less hazardous and more atom-economical starting materials. This could involve developing methods that avoid the use of alkyl halides, potentially utilizing alcohols directly through catalytic dehydration or employing alternative activating groups.

An example of a research direction could be the optimization of the reaction between butanol and a pentanol (B124592) derivative (or vice-versa) using a newly developed heterogeneous catalyst in a continuous flow system to maximize the output of this compound while minimizing the formation of byproducts like dibutyl ether or dipentyl ether. wisc.edu

Exploration of Novel Catalytic Transformations

While ethers are often considered relatively inert, modern catalysis offers powerful tools to unlock new reaction pathways. Future research will likely explore novel catalytic transformations where this compound can act as a substrate, intermediate, or solvent.

Emerging areas in catalysis that could be applied to this compound include:

Photocatalysis: Visible light-induced palladium catalysis has emerged as a powerful method for a variety of chemical transformations. nih.gov Research could explore the use of photocatalysis for the functionalization of the C-H bonds in this compound, enabling the introduction of new functional groups at specific positions. This could involve processes like directed desaturation to create unsaturated ethers. nih.gov

Phosphorus-Based Catalysis: Nucleophilic phosphine (B1218219) catalysis is a versatile tool for constructing complex molecules. nih.gov Future studies might investigate phosphine-catalyzed annulation or cycloaddition reactions where this compound or a derivative could participate, leading to the synthesis of novel heterocyclic compounds.

C-O Bond Cleavage: Developing selective catalytic methods for the cleavage of the ether bond in this compound could be valuable for biomass conversion or chemical recycling applications. This would involve designing catalysts that can selectively break either the butyl-oxygen or the pentyl-oxygen bond under controlled conditions.